molecular formula C18H21N3O B8330281 2-amino-N-((9-ethyl-9H-carbazol-3-yl)methyl)propanamide

2-amino-N-((9-ethyl-9H-carbazol-3-yl)methyl)propanamide

Cat. No. B8330281
M. Wt: 295.4 g/mol
InChI Key: LJFXAJLCMXHLJC-UHFFFAOYSA-N
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Patent
US09120776B2

Procedure details

A solution of the compound obtained in Step 1 (324 mg, 0.82 mmol) in TFA (1 mL, 12.98 mmol) was stirred at room temperature for 15 min, and concentrated under reduced pressure. To the residue were added ethyl acetate and 1N aqueous sodium hydroxide solution, and the organic layer was separated. The organic layer was washed with water and saturated brine, and dried, and the solvent was evaporated under reduced pressure to give 2-amino-N-((9-ethyl-9H-carbazol-3-yl)methyl)propanamide (242 mg, 0.819 mmol, 100%) as a white powder.
Name
compound
Quantity
324 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][C:12]([CH2:16][NH:17][C:18](=[O:29])[CH:19]([NH:21]C(=O)OC(C)(C)C)[CH3:20])=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2].C(O)(C(F)(F)F)=O>>[NH2:21][CH:19]([CH3:20])[C:18]([NH:17][CH2:16][C:12]1[CH:13]=[CH:14][C:15]2[N:3]([CH2:1][CH3:2])[C:4]3[C:9]([C:10]=2[CH:11]=1)=[CH:8][CH:7]=[CH:6][CH:5]=3)=[O:29]

Inputs

Step One
Name
compound
Quantity
324 mg
Type
reactant
Smiles
C(C)N1C2=CC=CC=C2C=2C=C(C=CC12)CNC(C(C)NC(OC(C)(C)C)=O)=O
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue were added ethyl acetate and 1N aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)NCC=1C=CC=2N(C3=CC=CC=C3C2C1)CC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.819 mmol
AMOUNT: MASS 242 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.